2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a benzyl group, and a dimethoxyphenylacetamide moiety
Preparation Methods
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and the subsequent attachment of the benzyl and dimethoxyphenylacetamide groups. The synthetic route typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific reaction conditions to form the benzofuro[3,2-d]pyrimidine core.
Attachment of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, which typically involves the use of benzyl halides and a suitable base.
Attachment of the Dimethoxyphenylacetamide Group: This step involves the acylation of the intermediate compound with 3,5-dimethoxyphenylacetic acid or its derivatives.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Benzylated Compounds: Compounds with a benzyl group attached to different core structures.
Dimethoxyphenylacetamide Derivatives: Compounds with the dimethoxyphenylacetamide moiety attached to various core structures.
The uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-34-19-12-18(13-20(14-19)35-2)28-23(31)16-29-24-21-10-6-7-11-22(21)36-25(24)26(32)30(27(29)33)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
DWBQCZHZDJGOII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)OC |
Origin of Product |
United States |
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